molecular formula C14H16FNO3 B13106970 Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate CAS No. 1416437-98-3

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate

Cat. No.: B13106970
CAS No.: 1416437-98-3
M. Wt: 265.28 g/mol
InChI Key: YKUHMTDLIZASSW-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system. The presence of a fluorophenyl group and a piperidinone moiety suggests that this compound may have interesting chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate typically involves the following steps:

    Formation of the Piperidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group in the piperidinone ring to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate would depend on its specific interactions with molecular targets. Typically, compounds with a piperidinone ring can interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 2-(4-bromophenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a bromine atom instead of fluorine.

    Methyl 2-(4-methylphenyl)-2-(4-oxopiperidin-1-YL)acetate: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-YL)acetate can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, alter lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Properties

CAS No.

1416437-98-3

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)13(10-2-4-11(15)5-3-10)16-8-6-12(17)7-9-16/h2-5,13H,6-9H2,1H3

InChI Key

YKUHMTDLIZASSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2

Origin of Product

United States

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